6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H16ClN3O3S and its molecular weight is 365.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivative Formation
The synthesis of pyrimidine derivatives, including structures similar to 6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione, has been extensively studied due to their potential biological activities. For instance, the synthesis of dihydropyrimido[1,2-a]pyrimidine, methylthio derivative, thienopyrimidine, diaminopyrimidine, tetrazolopyrimidine, triazolopyrimidine, and pyrimidotriazepine derivatives from 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has been reported. These compounds were evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacteria, highlighting the significance of such derivatives in developing new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).
Antimicrobial Evaluation
The antimicrobial properties of pyrimidine derivatives are a key area of research. Various synthesized compounds, such as pyrano[2,3-d]pyrimidine-6-ones and pyrimido[1,6-b][1,2,4]-triazine-3,14-dione, have been tested for their antimicrobial activity, providing valuable insights into the potential therapeutic applications of these compounds (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
Quantum Chemical Properties and Synthesis
Research has also focused on the synthesis and quantum chemical analysis of compounds like (S)-7-(4-chlorophenyl)-6,7-dihydrothiazolo[4,5-d]pyrimidine-2,5(3H,4H)-dione, exploring their biologically active thiazolidinone scaffolds and correlating quantum chemical properties with experimental results. Such studies contribute to understanding the structural and thermodynamic parameters that influence the biological activity of these compounds (Parveen, Bishnoi, Iqbal, Afza, & Rai, 2020).
Mechanism of Action
Target of action
Pyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are essential for cell proliferation . Thiazepanes are a class of organic compounds that are also involved in various biological activities, but their specific targets can vary widely depending on their structure.
Mode of action
Pyrimidine derivatives inhibit CDKs, preventing the phosphorylation of key components necessary for cell proliferation . The mode of action of thiazepanes would depend on their specific structure and the target they interact with.
Biochemical pathways
The inhibition of CDKs by pyrimidine derivatives affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific structure. In silico ADMET studies can provide predictions about these properties .
Result of action
The inhibition of CDKs can lead to cell cycle arrest and apoptosis, which can be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Properties
IUPAC Name |
6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-11-4-2-1-3-10(11)13-5-6-20(7-8-24-13)15(22)12-9-14(21)19-16(23)18-12/h1-4,9,13H,5-8H2,(H2,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSYTJIMUSRKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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